Chiral Identity: (1R,5S) Absolute Configuration vs. Racemate or Undefined Stereoisomers
The compound is defined with explicit (1R,5S) stereochemistry, whereas the majority of commercially cataloged 8-azabicyclo[3.2.1]oct-2-ene benzimidazole analogs are offered as racemic mixtures or with undefined stereochemistry . In the azabicyclo scaffold class, stereochemistry at the bridgehead carbons directly determines the spatial orientation of the pendant benzimidazole-ethanone group relative to the bicyclic nitrogen, a parameter shown to affect receptor binding by orders of magnitude in related tropane-based monoamine re-uptake inhibitors [1]. The patent literature governing benzimidazolyl-azabicyclo compounds explicitly differentiates stereoisomers as separately claimed chemical entities, indicating that stereochemistry is non-trivial for intended pharmacological activity [2].
| Evidence Dimension | Stereochemical definition and purity |
|---|---|
| Target Compound Data | (1R,5S) single enantiomer, specific optical rotation not publicly reported |
| Comparator Or Baseline | Racemic 8-azabicyclo[3.2.1]oct-2-ene benzimidazole derivatives or stereochemically undefined commercial analogs |
| Quantified Difference | Not quantifiable from public data; differentiation is categorical—single enantiomer vs. racemate or undefined mixture |
| Conditions | Structural assignment per CAS registry and IUPAC nomenclature; stereochemical relevance inferred from class-wide structure-activity relationships in tropane and azabicyclo monoamine transporter inhibitor patents |
Why This Matters
Procurement of a stereochemically undefined lot introduces an uncontrolled variable that can invalidate replicate studies, particularly in enantioselective receptor assays, making explicit (1R,5S) specification a minimum requirement for reproducible research.
- [1] NeuroSearch AS. Enantiomers of 3-heteroaryl-8H-8-azabicyclo(3.2.1)oct-2-ene and their use as monoamine neurotransmitter reuptake inhibitors. Patent US20050282843. 2005. View Source
- [2] University of Pittsburgh, Fox Chase Chemical Development Center. Patent Application US20220380341. 2022. View Source
